molecular formula C17H12INO2 B14950109 Naphthalen-1-yl (4-iodophenyl)carbamate

Naphthalen-1-yl (4-iodophenyl)carbamate

Katalognummer: B14950109
Molekulargewicht: 389.19 g/mol
InChI-Schlüssel: HZXWVBAFSTXTGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE is a chemical compound belonging to the carbamate family It is characterized by the presence of a naphthyl group and an iodophenyl group linked through a carbamate moiety

Vorbereitungsmethoden

The synthesis of 1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE typically involves the reaction of 1-naphthol with 4-iodophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

1-Naphthol+4-Iodophenyl isocyanate1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE\text{1-Naphthol} + \text{4-Iodophenyl isocyanate} \rightarrow \text{1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE} 1-Naphthol+4-Iodophenyl isocyanate→1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The naphthyl group can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to the formation of dihydronaphthalene derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 1-naphthol and 4-iodophenylamine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Wissenschaftliche Forschungsanwendungen

1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE involves its interaction with molecular targets such as enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE can be compared with other carbamate compounds such as:

    1-Naphthyl N-methylcarbamate: Known for its use as an insecticide (carbaryl), it shares the naphthyl group but differs in the substituent on the carbamate nitrogen.

    Phenyl N-methylcarbamate: Another insecticide, it lacks the naphthyl group and has different biological activity.

    Ethyl N-phenylcarbamate: Used in the synthesis of pharmaceuticals, it has an ethyl group instead of a naphthyl group.

Eigenschaften

Molekularformel

C17H12INO2

Molekulargewicht

389.19 g/mol

IUPAC-Name

naphthalen-1-yl N-(4-iodophenyl)carbamate

InChI

InChI=1S/C17H12INO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)

InChI-Schlüssel

HZXWVBAFSTXTGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.